molecular formula C8H9BrN2S B1619791 1-(4-Bromophenyl)-3-methylthiourea CAS No. 61449-55-6

1-(4-Bromophenyl)-3-methylthiourea

Cat. No.: B1619791
CAS No.: 61449-55-6
M. Wt: 245.14 g/mol
InChI Key: RMHOFVOPHVEJKQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-methylthiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-methylthiourea can be synthesized through several methods. One common method involves the reaction of 4-bromoaniline with methyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenyl)-3-methylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-methylthiourea involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or antimicrobial effects. The bromophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy.

Comparison with Similar Compounds

1-(4-Bromophenyl)-3-methylthiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-methylthiourea: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity.

    1-(4-Fluorophenyl)-3-methylthiourea: Contains a fluorine atom, which can affect its chemical properties and applications.

    1-(4-Iodophenyl)-3-methylthiourea:

The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can influence its interactions and applications in various fields.

Properties

IUPAC Name

1-(4-bromophenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHOFVOPHVEJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351349
Record name 1-(4-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61449-55-6
Record name 1-(4-bromophenyl)-3-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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